N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Description
N-Benzyl-1-methyl-1H-pyrazol-5-amine
- Shares the 1-methyl and 5-N-benzylamine substituents.
- Lacks the cyclopropyl group, resulting in reduced steric hindrance and altered electronic properties.
1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
- Features a cyclopropyl group but attaches it via an ethyl chain rather than direct bonding to the pyrazole ring.
- Demonstrates how alkyl chain length influences molecular geometry and intermolecular interactions.
Diverse Pyrazole-Based Compounds
- Compounds such as 3-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (BBL035029) and 1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine (BBL035218) highlight the versatility of nitrogen-containing heterocycles in medicinal and materials chemistry.
The target compound’s combination of a rigid cyclopropyl ring and a flexible benzylamine group creates a hybrid structure with potential applications in drug discovery, where such balance between lipophilicity and solubility is often critical.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-benzyl-5-cyclopropyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H17N3/c1-17-14(9-13(16-17)12-7-8-12)15-10-11-5-3-2-4-6-11/h2-6,9,12,15H,7-8,10H2,1H3 |
InChI Key |
ZXLPCIZIVOUHGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and amino group undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Amino Group Oxidation | H₂O₂ (30%) in acetic acid, 50–60°C | N-Oxide derivatives | |
| Ring Oxidation | KMnO₄ in acidic medium | Pyrazole-5-carboxylic acid analogs |
-
Key Findings :
-
Oxidation of the amino group produces N-oxide intermediates, which can further react to form nitroso derivatives under prolonged exposure.
-
Ring oxidation occurs preferentially at the 5-position due to electron-donating effects of the cyclopropyl group.
-
Reduction Reactions
Reductive modifications target the benzyl group and pyrazole ring:
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Benzyl Group Reduction | H₂, Pd/C (10%) in ethanol, 25°C | 3-cyclopropyl-1-methylpyrazol-5-amine | |
| Ring Hydrogenation | NaBH₄ in THF, 0°C | Partially saturated pyrazoline analogs |
-
Key Findings :
-
Catalytic hydrogenation removes the benzyl group selectively without affecting the cyclopropyl ring.
-
Partial hydrogenation of the pyrazole ring yields pyrazolines, which exhibit distinct conformational flexibility.
-
Substitution Reactions
The amino group and pyrazole ring participate in nucleophilic and electrophilic substitutions:
-
Key Findings :
Acylation and Alkylation
The amino group reacts with acylating and alkylating agents:
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N in DCM | N-acetylated pyrazole derivatives | |
| Alkylation | CH₃I, K₂CO₃ in DMF | N-methylated analogs |
-
Key Findings :
-
Acylation enhances solubility in organic solvents but reduces biological activity due to decreased nucleophilicity.
-
Alkylation with methyl iodide produces quaternary ammonium salts under basic conditions.
-
Cyclization Reactions
The cyclopropyl group facilitates intramolecular cyclization:
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Ring Expansion | Cu(OAc)₂, DMF, 80°C | Bicyclic pyrazolo[1,5-a]pyrimidines | |
| Cross-Coupling | Pd(PPh₃)₄, aryl halides | Biaryl-pyrazole hybrids |
-
Key Findings :
Stability and Degradation
The compound shows sensitivity to specific conditions:
| Condition | Observation | Mechanism | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Degradation to cyclopropanecarboxylic acid | Ring-opening via protonation | |
| UV Exposure | Formation of dimeric byproducts | Radical-mediated coupling |
Comparative Reactivity
A comparison with related pyrazole derivatives highlights unique features:
| Compound | Reactivity Differences | Reference |
|---|---|---|
| 3-cyclopropyl-1H-pyrazol-5-amine | Lacks benzyl group; faster oxidation kinetics | |
| N-ethyl analogs | Reduced steric hindrance; higher substitution rates |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and its derivatives have been evaluated for their antimicrobial properties. A study synthesized novel substituted pyrazol-5-amines, which were tested against standard strains of both Gram-positive and Gram-negative bacteria as well as fungal strains. Among the tested compounds, some exhibited potent antibacterial and antifungal activities, indicating their potential as therapeutic agents against infections .
Anticancer Properties
Research has also focused on the anticancer potential of pyrazole derivatives. For instance, modifications of related compounds have shown promising results against various cancer cell lines. The structure–activity relationship studies revealed that specific substitutions could enhance potency and selectivity towards cancer cells. Compounds similar to this compound have demonstrated significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8 .
Organic Synthesis
This compound serves as a versatile scaffold in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cyclization and functionalization processes. The compound can be synthesized through multiple routes involving cyclopropyl hydrazine and other precursors, showcasing its utility in developing new bioactive molecules.
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of this compound is crucial for optimizing its biological activity. SAR studies have indicated that specific modifications at the benzyl or cyclopropyl moieties can significantly influence the compound's efficacy against various biological targets. For example, altering substituents on the pyrazole ring has been shown to enhance antimicrobial activity or improve pharmacokinetic properties .
Case Study 1: Antimicrobial Evaluation
A series of substituted pyrazol derivatives were synthesized and screened for their antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results highlighted that certain derivatives exhibited higher potency than standard antibiotics like streptomycin, suggesting their potential role in treating resistant infections .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| 9d | High | Moderate |
| 9g | Moderate | High |
| 9h | High | Low |
Case Study 2: Anticancer Activity
In a study examining the anticancer effects of pyrazole derivatives, this compound was modified to enhance its activity against ovarian cancer cells (OVCAR-8). The lead compound showed over 85% growth inhibition at specific concentrations, indicating its potential as a chemotherapeutic agent .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Compound A | OVCAR-8 | 85% |
| Compound B | SNB-19 | 86% |
| Compound C | HOP-92 | 75% |
Mechanism of Action
The mechanism of action of N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine with structurally related pyrazol-5-amine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural and Functional Group Variations
Physicochemical and Pharmacological Insights
- Lipophilicity : The benzyl and cyclopropyl groups in the target compound increase logP compared to N,1,3-trimethyl derivatives, suggesting better membrane permeability .
- Hydrogen Bonding: Pyrazol-5-amine derivatives exhibit strong NH donor capabilities, but steric effects from the cyclopropyl group may reduce hydrogen-bonding efficiency compared to smaller substituents (e.g., methyl) .
Key Research Findings
- Metabolic Stability : Cyclopropyl-containing pyrazoles demonstrate resistance to oxidative metabolism in hepatic microsomes, a critical advantage in drug design .
- Crystallography : SHELX software has been widely used to resolve crystal structures of similar compounds, highlighting the role of hydrogen-bonding networks in solid-state packing .
Biological Activity
N-benzyl-3-cyclopropyl-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various targets. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of the benzyl and cyclopropyl groups contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases. The compound has shown potential as an inhibitor for various cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, it has been reported that derivatives of pyrazole can inhibit CDK16 with an EC50 value as low as 33 nM, indicating potent cellular activity .
The mechanism involves the formation of hydrogen bonds and other interactions between the compound and the active sites of target enzymes. The structural modifications, such as the introduction of the benzyl group, enhance binding affinity and specificity towards these targets .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. A series of related compounds were synthesized and tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, several derivatives exhibited significant antibacterial activity, with some showing IC50 values in the low micromolar range .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| 9d | Staphylococcus aureus | 5.0 |
| 9g | Escherichia coli | 4.5 |
| 9h | Pseudomonas aeruginosa | 6.0 |
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound derivatives have shown anti-inflammatory properties. For example, compounds have been reported to inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells with IC50 values as low as 42 nM . This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrazole ring significantly influence the biological activity of these compounds. The introduction of different substituents on the benzyl group or variations in the cyclopropyl moiety can enhance potency or selectivity for specific biological targets.
Key Findings from SAR Studies:
- Benzyl Substituents : Variations in the benzyl group can lead to different binding affinities for kinases.
- Cyclopropyl Influence : The steric effects introduced by the cyclopropyl group can enhance selectivity against off-target interactions.
- Nitro vs Amino Groups : Compounds with amino substitutions have shown improved biological profiles compared to their nitro counterparts .
Case Studies
Several studies have highlighted the efficacy of this compound in cellular models:
- Cell Cycle Arrest : In a study assessing cell viability, it was found that treatment with pyrazole derivatives resulted in G2/M phase cell cycle arrest across various concentrations, suggesting a robust mechanism for inhibiting cell proliferation .
- In Vivo Efficacy : Animal models demonstrated that certain pyrazole derivatives significantly reduced tumor growth rates when administered at therapeutic doses, further supporting their potential as anticancer agents.
Q & A
Q. How to design toxicity and selectivity studies for lead optimization?
- Methodology : Test cytotoxicity on mammalian cell lines (e.g., HEK293) using MTT assays. Calculate selectivity index (SI = IC/MIC).
- Target : SI >10 indicates therapeutic potential. Derivatives with bulky substituents (e.g., 9h) show reduced cytotoxicity .
Methodological Notes
- Data Validation : Cross-reference NMR/IR data with synthetic intermediates (e.g., unsubstituted pyrazole core) to confirm functionalization .
- Statistical Analysis : Use ANOVA to compare MIC values across replicates; p < 0.05 indicates significance .
- Software Tools : SHELX for crystallography , Gaussian for DFT calculations, and PyMOL for docking visualizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
